molecular formula C22H25ClO7 B13447277 Ertugliflozin Tetraol CAS No. 1210344-58-3

Ertugliflozin Tetraol

Katalognummer: B13447277
CAS-Nummer: 1210344-58-3
Molekulargewicht: 436.9 g/mol
InChI-Schlüssel: MCIACXAZCBVDEE-YFNVTMOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ertugliflozin Tetraol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by reducing the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This compound is marketed under the brand name Steglatro and is often used in combination with other antidiabetic medications such as metformin and sitagliptin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ertugliflozin Tetraol involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Ertugliflozin Tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like acetonitrile, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed: The major products formed during the synthesis of this compound include intermediate compounds that are subsequently converted into the final product. These intermediates are carefully monitored and purified to ensure the final product’s quality and efficacy .

Wissenschaftliche Forschungsanwendungen

Ertugliflozin Tetraol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters. In biology, it is used to investigate the mechanisms of glucose reabsorption and excretion in the kidneys. In medicine, it is extensively studied for its therapeutic effects in managing type 2 diabetes and its potential cardiovascular benefits .

Wirkmechanismus

Ertugliflozin Tetraol exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby lowering the renal threshold for glucose and increasing urinary glucose excretion. The molecular targets involved include the SGLT2 proteins, which are responsible for glucose transport in the kidneys .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Ertugliflozin Tetraol include other SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .

Uniqueness: this compound is unique in its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, it has a favorable pharmacokinetic profile, with a long half-life that allows for once-daily dosing .

Biologische Aktivität

Ertugliflozin tetraol, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is primarily indicated for the management of type 2 diabetes mellitus (T2DM). It functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile through a review of diverse research findings.

Ertugliflozin selectively inhibits SGLT2, which is responsible for approximately 90% of renal glucose reabsorption. By blocking this transporter, ertugliflozin promotes urinary glucose excretion (UGE), thereby lowering plasma glucose levels. This mechanism is crucial for patients with T2DM, as it helps reduce hyperglycemia without causing significant hypoglycemia .

Pharmacodynamics

The pharmacodynamics of ertugliflozin demonstrate a dose-dependent increase in UGE. Clinical studies have shown that doses of 5 mg and 15 mg lead to significant reductions in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels:

  • FPG Reduction :
    • 5 mg: −34 mg/dL
    • 15 mg: −44 mg/dL
  • HbA1c Reduction :
    • Mean change at week 26: −0.6% for both doses
    • Sustained reductions observed up to week 104 .

Clinical Efficacy

Ertugliflozin has been evaluated in multiple clinical trials, particularly the VERTIS studies, which assessed its efficacy as monotherapy and in combination with metformin. Key findings include:

  • VERTIS MONO Study :
    • Significant odds ratios for achieving HbA1c < 7% were observed:
      • 5 mg group: OR = 3.59
      • 15 mg group: OR = 6.77
  • Weight Loss :
    • Average weight reduction was noted:
      • 5 mg: −1.76 kg
      • 15 mg: −2.16 kg .

Safety Profile

While ertugliflozin is generally well-tolerated, some adverse effects have been reported:

  • Genital Mycotic Infections : Higher incidence in patients treated with ertugliflozin compared to placebo.
  • Renal Function : Initial increases in serum creatinine and decreases in estimated glomerular filtration rate (eGFR) were observed but were generally transient .
  • Cardiovascular Outcomes : Emerging evidence suggests potential cardiovascular benefits, including reduced hospitalizations for heart failure among T2DM patients .

Comparative Efficacy Data

The following table summarizes key clinical trial findings comparing ertugliflozin to other treatments:

Study Comparison HbA1c Reduction Weight Change Adverse Effects
VERTIS MONOPlacebo−0.6%−1.76 kgGenital mycotic infections increased
VERTIS METMetformin−0.82%−2.16 kgSimilar adverse effects
Systematic ReviewVarious SGLT2 inhibitorsComparable efficacyWeight loss notedRisk of genital infections

Case Studies

Several case studies have highlighted the effectiveness of ertugliflozin in managing T2DM:

  • A study involving patients inadequately controlled on diet alone showed significant improvements in glycemic control after starting ertugliflozin therapy.
  • Another case demonstrated a marked reduction in hospitalizations due to heart failure among patients with pre-existing conditions when treated with ertugliflozin alongside standard diabetes care .

Eigenschaften

CAS-Nummer

1210344-58-3

Molekularformel

C22H25ClO7

Molekulargewicht

436.9 g/mol

IUPAC-Name

(1S,2S,3S,4S,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

MCIACXAZCBVDEE-YFNVTMOMSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.